molecular formula C9H8O B12062308 5-Ethynyl-2-methylphenol CAS No. 99595-47-8

5-Ethynyl-2-methylphenol

Katalognummer: B12062308
CAS-Nummer: 99595-47-8
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: AASVRASIMAZCNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethynyl-2-methylphenol: is an organic compound with the molecular formula C9H8O . It is a derivative of phenol, characterized by the presence of an ethynyl group (-C≡CH) at the 5-position and a methyl group (-CH3) at the 2-position of the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methylphenol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of phenol synthesis and functionalization can be applied. Industrial-scale production would likely involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethynyl-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Ethynyl-2-methylphenol is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It serves as a precursor for the synthesis of various functionalized phenols and aromatic compounds .

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving phenolic compounds. Its structural similarity to natural phenols makes it a valuable tool in biochemical research .

Medicine: Research into the potential medicinal applications of this compound includes its use as an antioxidant and anti-inflammatory agent. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 5-Ethynyl-2-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the ethynyl group can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Ethynyl-2-methylphenol is unique due to the specific positioning of the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

99595-47-8

Molekularformel

C9H8O

Molekulargewicht

132.16 g/mol

IUPAC-Name

5-ethynyl-2-methylphenol

InChI

InChI=1S/C9H8O/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6,10H,2H3

InChI-Schlüssel

AASVRASIMAZCNX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.